3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
Description
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-fluoro-4-methoxyphenyl group at position 3 and a 2-methoxypyrimidin-5-yl moiety at position 3. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and versatility in drug design, with applications ranging from kinase inhibitors to antimicrobial agents .
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c1-20-11-4-3-8(5-10(11)15)12-18-13(22-19-12)9-6-16-14(21-2)17-7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVXBKODXBEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and related studies.
Structure and Properties
The compound features a unique structure characterized by:
- Oxadiazole ring : A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms.
- Functional groups : The presence of a fluoro substituent and a methoxypyrimidine moiety enhances its biological activity.
This structural arrangement is believed to contribute to its lipophilicity and overall biological efficacy compared to simpler derivatives.
Biological Activities
Research indicates that compounds within the oxadiazole class exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many oxadiazoles have demonstrated significant antibacterial, antifungal, and antiviral properties. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The oxadiazole scaffold has been linked to anticancer activity by targeting key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Molecular docking studies have revealed good binding affinities of these compounds to cancer-related proteins.
- Anti-inflammatory and Analgesic Effects : Some studies have reported anti-inflammatory properties associated with oxadiazole derivatives, indicating their potential use in treating inflammatory diseases .
Antimicrobial Studies
A notable study by Dhumal et al. (2016) investigated the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives. The research highlighted specific compounds that exhibited strong inhibition against Mycobacterium bovis BCG, showcasing their potential in treating tuberculosis .
Another study focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives bearing a 2-fluoro-4-methoxyphenyl moiety. The findings indicated that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-5-(pyridazinyl)-1,2,4-oxadiazole | Methoxy group on phenyl; pyridazine ring | Antibacterial |
| 5-(Phenyl)-1,2,4-Oxadiazole | Simple phenyl substitution | Antifungal |
| 3-(Trifluoromethylphenyl)-5-(pyrimidinyl)-1,2,4-Oxadiazole | Trifluoromethyl group; pyrimidine | Antiviral |
Anticancer Research
Research has also focused on the anticancer properties of oxadiazoles. A review highlighted the effectiveness of these compounds in inhibiting cancer cell proliferation through various mechanisms . For example:
- Inhibition of Telomerase : Certain oxadiazoles have been shown to inhibit telomerase activity, a crucial factor in cancer cell immortality.
- Targeting HDACs : By inhibiting HDACs, these compounds can induce differentiation and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole increases logP (4.71) compared to the target compound (~3.2), suggesting higher lipophilicity .
- Trifluoromethyl Groups : The CF₃ group in the cyclopropylpyrazole analog improves resistance to oxidative metabolism, a trait advantageous in CNS-targeting drugs .
Q & A
Q. What are the established synthetic routes for 3-(3-fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole?
The compound is typically synthesized via cyclization reactions of amidoxime intermediates. A common approach involves reacting 3-fluoro-4-methoxybenzamidoxime with 2-methoxypyrimidine-5-carbonyl chloride under reflux in anhydrous solvents like DMF or THF. Purification is achieved via flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate) to isolate the oxadiazole product . Yield optimization (e.g., ~90%) requires careful control of reaction temperature (50–80°C) and stoichiometric ratios of reactants.
Q. How is structural purity confirmed for this oxadiazole derivative?
Analytical techniques include:
- 1H/13C/19F NMR : To verify substituent positions and absence of byproducts. For example, the methoxy groups appear as singlets at ~3.9 ppm (1H NMR), and fluorine atoms show distinct coupling patterns .
- HRMS : Confirms molecular weight (e.g., [M+H]+ expected at m/z 357.0952).
- HPLC/SFC : Assess enantiomeric purity (>97% ee in analogous compounds) .
Q. What safety precautions are recommended during handling?
While specific MSDS data for this compound is limited, structurally similar 1,2,4-oxadiazoles (e.g., 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole) are classified as harmful upon inhalation, skin contact, or ingestion. Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluoro, methoxy) influence bioactivity?
The 3-fluoro-4-methoxyphenyl group enhances electron-withdrawing properties, improving binding affinity to target proteins (e.g., viral proteases or kinase enzymes). Computational studies (DFT) reveal that fluorine increases electrophilicity at the oxadiazole ring, facilitating π-π stacking with aromatic residues in binding pockets. Methoxy groups contribute to solubility and metabolic stability .
Q. What methodologies are used to resolve contradictions in pharmacological data?
Example: If in vitro assays show potent activity but in vivo results are inconsistent, consider:
- Metabolic Stability Tests : Use liver microsomes or hepatocytes to identify rapid degradation.
- Plasma Protein Binding Assays : High binding (>95%) may reduce free drug availability.
- Species-Specific DMPK Profiling : Adjust dosing regimens based on cross-species pharmacokinetic data (e.g., clearance rates in rodents vs. primates) .
Q. How can computational modeling guide SAR optimization?
Q. What experimental strategies validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
